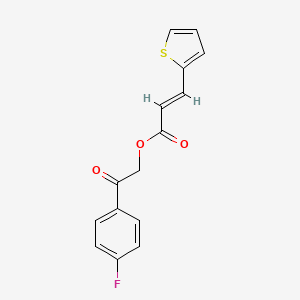

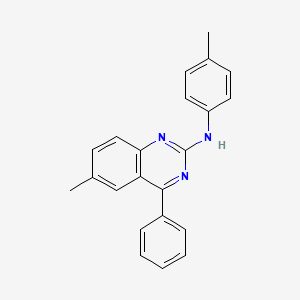

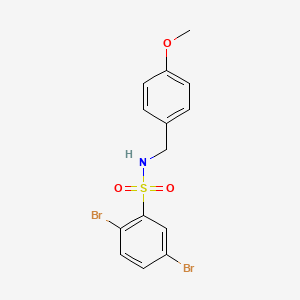

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior and interactions. The specific physical and chemical properties of “this compound” are not detailed in the retrieved documents .

Aplicaciones Científicas De Investigación

Anticancer Agents and Apoptosis Inducers

Research has demonstrated the efficacy of quinazoline derivatives as potent apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified through structure-activity relationship studies as a clinical candidate for cancer treatment due to its potent apoptosis-inducing capabilities and excellent blood-brain barrier penetration. This compound showed high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Synthesis and Biological Activities of Quinazoline Derivatives

The synthesis and evaluation of nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates have revealed novel inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds have shown significant antitumor activity, with some derivatives inhibiting tumor cell growth at very low concentrations (Gangjee et al., 1995).

Antimicrobial Activities of Quinazoline Derivatives

A study on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline showcased the synthesis of compounds with promising antimicrobial activities. This research contributes to the understanding of quinazoline derivatives' potential in combating microbial infections (Abdel-Mohsen, 2003).

Tyrosine Kinase Inhibitors

Quinazoline derivatives have been explored as soluble, irreversible inhibitors of the epidermal growth factor receptor, with significant implications for cancer treatment. This research highlights the potential of quinazoline compounds in developing new cancer therapies (Smaill et al., 2001).

Novel Synthesis Methods

Advancements in synthesis methods for quinazoline derivatives have been reported, including a new one-pot three-component synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. This method provides a rapid and efficient approach to synthesizing diverse quinazoline-based compounds (Dolzhenko et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3/c1-15-8-11-18(12-9-15)23-22-24-20-13-10-16(2)14-19(20)21(25-22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPANXNIDULSBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857117.png)

![2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B2857119.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile](/img/structure/B2857122.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2857123.png)

![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)